molecular formula C8H12ClNO4 B8370086 2-(3-Oxomorpholino)ethyl 2-chloroacetate

2-(3-Oxomorpholino)ethyl 2-chloroacetate

Cat. No. B8370086
M. Wt: 221.64 g/mol
InChI Key: JUCSLIUOZRQRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxomorpholino)ethyl 2-chloroacetate is a useful research compound. Its molecular formula is C8H12ClNO4 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Oxomorpholino)ethyl 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Oxomorpholino)ethyl 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Oxomorpholino)ethyl 2-chloroacetate

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

2-(3-oxomorpholin-4-yl)ethyl 2-chloroacetate

InChI

InChI=1S/C8H12ClNO4/c9-5-8(12)14-4-2-10-1-3-13-6-7(10)11/h1-6H2

InChI Key

JUCSLIUOZRQRPG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1CCOC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(2-chloro-N-(2-hydroxyethyl)acetamido)ethyl 2-chloroacetate (269 g, 1.05 mol) in tetrahydrofuran (250 ml) was added dropwise to a cooled (5° C.) slurry of sodium hydride (50.4 g, 2.10 mol) in tetrahydrofuran (250 ml). To the mixture was then added tetrahydrofuran (3 L). The resulting mixture was allowed to react overnight while the temperature was maintained at 15° C. The mixture was then filtered, and the filtrate was diluted with dichloromethane, washed one time with 500 ml of water, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Name
2-(2-chloro-N-(2-hydroxyethyl)acetamido)ethyl 2-chloroacetate
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
O=C(CCl)OCCN(CCO)C(=O)CCl
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